![molecular formula C20H23ClN2O6 B6069153 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6069153.png)
1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate, also known as ABT-288, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a selective and potent agonist of the dopamine D1 receptor, which is a key target for the treatment of various neurological disorders.
Mechanism of Action
1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate selectively binds to the dopamine D1 receptor and activates it, leading to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the brain. This activation of the D1 receptor has been linked to improvements in cognitive function and memory consolidation. Furthermore, 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has been shown to have a low affinity for other dopamine receptor subtypes, reducing the risk of adverse effects.
Biochemical and physiological effects:
1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has been shown to increase the levels of cAMP in the prefrontal cortex and hippocampus, which are regions of the brain associated with cognitive function and memory consolidation. Additionally, 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has been shown to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in attention and learning processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate is its selectivity for the dopamine D1 receptor, which reduces the risk of off-target effects. Additionally, 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has a low potential for abuse and addiction, making it an attractive candidate for the treatment of substance use disorders. However, one of the limitations of 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate. One area of interest is the development of more effective formulations of 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate in humans. Finally, the potential therapeutic applications of 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate in other neurological disorders such as depression and anxiety should be explored.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its selectivity for the dopamine D1 receptor and low potential for abuse and addiction make it an attractive candidate for the treatment of substance use disorders. However, further research is needed to determine its long-term safety and efficacy in humans and to explore its potential applications in other neurological disorders.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate involves the reaction of 1-(4-chlorobenzyl)-4-piperidinecarboxylic acid with 2-furylmethylamine in the presence of a coupling reagent. The resulting intermediate is then converted to the oxalate salt form using oxalic acid. This method has been reported to yield high purity and good yields of 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(4-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has shown promising results in improving cognitive function and memory consolidation. It has also been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of substance use disorders.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2.C2H2O4/c19-16-5-3-14(4-6-16)13-21-9-7-15(8-10-21)18(22)20-12-17-2-1-11-23-17;3-1(4)2(5)6/h1-6,11,15H,7-10,12-13H2,(H,20,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRKXYHSKXDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.